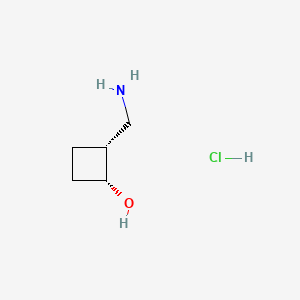
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a chemical compound that belongs to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride typically involves the following steps:
Formation of the Benzodiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine ring. This can be achieved through various methods, including the use of amines and aldehydes under acidic or basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzodiazepine ring or the methoxy group, leading to different products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various benzodiazepine derivatives with altered functional groups, which can have different pharmacological properties.
Scientific Research Applications
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves its interaction with the central nervous system. It binds to benzodiazepine receptors, which are part of the GABA-A receptor complex. This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the brain, which can result in sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
- 1-(1,1,2,2,3,3,4,4-Octafluorobutyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Uniqueness
What sets 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride apart from similar compounds is its specific substitution pattern and the presence of the methoxy group, which can significantly influence its pharmacological profile and chemical reactivity.
Properties
Molecular Formula |
C10H16Cl2N2O |
|---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-3-2-8-7-11-4-5-12-10(8)6-9;;/h2-3,6,11-12H,4-5,7H2,1H3;2*1H |
InChI Key |
NUTMCTQGRAAZSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CNCCN2)C=C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


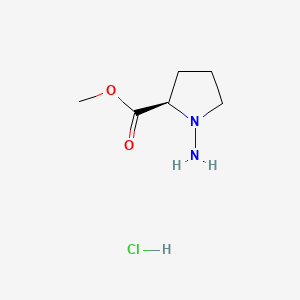
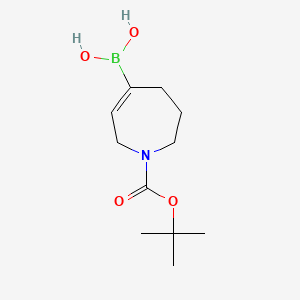
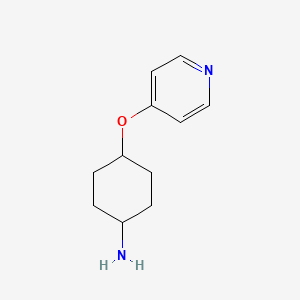
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
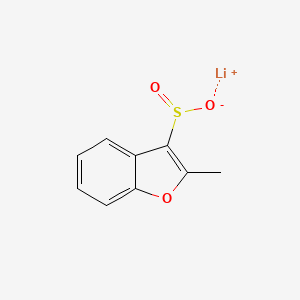

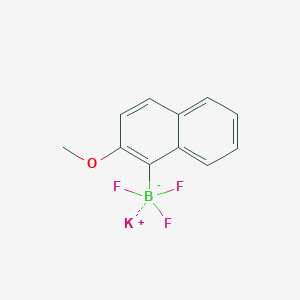
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)


